molecular formula H2S2O5<br>H2O5S2 B1196436 Disulfurous acid CAS No. 33669-61-3

Disulfurous acid

Cat. No. B1196436
CAS RN: 33669-61-3
M. Wt: 146.15 g/mol
InChI Key: WBZKQQHYRPRKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disulfurous acid is a sulfur oxoacid.

Scientific Research Applications

Applications in Biochemistry and Molecular Biology

  • Sulfhydryl Group Determination : A study by Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, highlighting its relevance in biochemical research (Ellman, 1959).

Applications in Organic Synthesis and Catalysis

  • Synthesis of Unsymmetrical Disulfides : Wang et al. (2018) reported an efficient electrophilic persulfuration reaction leading to the synthesis of unsymmetrical disulfides and polysulfides, utilizing simple and practical conditions with inexpensive copper catalysts (Wang et al., 2018).
  • Catalytic Applications : Zolfigol et al. (2016) designed novel nanostructured catalysts, Nanometasilica disulfuric acid (NMSDSA), and explored their applications in synthesizing various chemical compounds, demonstrating their potential for industrial production (Zolfigol et al., 2016).

Applications in Material Science

  • Creation of Liquid Crystalline Materials : Konstantinova et al. (1999) utilized disulfur dichloride in the synthesis of new liquid crystalline indeno heterocyclic materials, demonstrating its utility in creating materials with unique properties like birefringence and thermochromicity (Konstantinova et al., 1999).

Applications in Analytical Chemistry

  • Trace Gas Analysis : Hanrahan and Paterson (1980) developed a method for the determination of trace disulfur decafluoride in sulfur hexafluoride, using a gas chromatography-infrared procedure, highlighting its importance in analytical chemistry (Hanrahan & Paterson, 1980).

Applications in Drug Delivery and Biomaterials

  • Control of Disulfide Bond Stability : Wu et al. (2013) explored how the charged microenvironment of disulfide bonds can be manipulated to alter their stability, which is crucial in the engineering of redox-sensitive biomaterials and drug-delivery systems (Wu et al., 2013).

Applications in Photocatalysis and Flow Chemistry

  • In Situ Persulfuric Acid Generator for Organic Synthesis : Nagy et al. (2022) presented a continuous in situ persulfuric acid generator for oxidative esterification of aldehydes under flow conditions, demonstrating a safe and sustainable application of persulfuric acid in organic synthesis (Nagy et al., 2022).

properties

CAS RN

33669-61-3

Product Name

Disulfurous acid

Molecular Formula

H2S2O5
H2O5S2

Molecular Weight

146.15 g/mol

InChI

InChI=1S/H2O5S2/c1-6(2)7(3,4)5/h(H,1,2)(H,3,4,5)

InChI Key

WBZKQQHYRPRKNJ-UHFFFAOYSA-N

SMILES

OS(=O)S(=O)(=O)O

Canonical SMILES

OS(=O)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disulfurous acid
Reactant of Route 2
Disulfurous acid
Reactant of Route 3
Disulfurous acid
Reactant of Route 4
Disulfurous acid
Reactant of Route 5
Disulfurous acid
Reactant of Route 6
Disulfurous acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.